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molecular formula C9H10N2O B8331597 3-(3-Cyanopyridin-4-yl)-1-propanol

3-(3-Cyanopyridin-4-yl)-1-propanol

Cat. No. B8331597
M. Wt: 162.19 g/mol
InChI Key: KLWVGPWKLONRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06555557B1

Procedure details

Diisopropylamine (2.5 g, 25 mmol) is dissolved in THF (30 ml), and thereto is added a solution of n-butyl lithium in hexane (14.3 ml, 24 mmol) at −70° C. The mixture is stirred for 15 minutes, and thereto is added a solution of 3-cyano-4-methylpyridine (2.4 g, 20 mmol) obtained in Reference Example 33 in THF (20 ml). Ten minutes thereafter, ethylene oxide (1.1 g, 24 mmol) is added to the mixture, and the mixture is warmed to 20° C. over a period of time for one hour. The reaction is quenched with a saturated brine (50 ml), and the mixture is extracted with ethyl acetate (150 ml×2). The organic layer is washed with a saturated brine (100 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (1.2 g) as a pale brown oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([C:21]1[CH:22]=[N:23][CH:24]=[CH:25][C:26]=1[CH3:27])#[N:20].[CH2:28]1[O:30][CH2:29]1>C1COCC1>[C:19]([C:21]1[CH:22]=[N:23][CH:24]=[CH:25][C:26]=1[CH2:27][CH2:28][CH2:29][OH:30])#[N:20]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.3 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1C
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
C1CO1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with a saturated brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (150 ml×2)
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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